Octadecane
Description
Interdisciplinary Relevance in Advanced Materials, Environmental Science, and Bio-related Fields Octadecane's relevance spans multiple disciplines. In advanced materials research, it is a key component in developing phase change materials for thermal energy storage, particularly in buildings and electronics, often incorporated into composite structures or microcapsules to address issues like leakage and improve thermal conductivity.mdpi.comscientific.netresearchgate.netresearchgate.netacs.orgresearchgate.nettandfonline.comIn environmental science, research explores the biodegradation of This compound (B175841) by microorganisms, which is crucial for understanding and developing strategies for the bioremediation of hydrocarbon-contaminated sites.scirp.orgnih.govresearchgate.netacs.orgresearchgate.netIn bio-related fields, this compound is studied in the context of its occurrence in natural fats and waxes, its potential as a biomarker in certain foods, and its interactions with biological systems like cell membranes.solubilityofthings.comnih.govontosight.ainih.govfoodb.caoup.com
Data Tables
While the search results provide various data points and refer to tables within the source documents, creating truly interactive data tables in this format is not feasible. However, the types of data frequently encountered in research on this compound that could be presented in tables include:
Thermophysical Properties: Melting point, crystallization temperature, latent heat of fusion, specific heat capacity, density, thermal conductivity. researchgate.netnist.govmdpi.comresearchgate.nettandfonline.comnist.gov
Solubility Data: Solubility in various polar and nonpolar solvents. solubilityofthings.comnih.gov
Biodegradation Rates: Percentage of this compound degraded over time by specific microorganisms or in different environmental conditions. nih.govresearchgate.netresearchgate.net
Performance of Composite Materials: Thermal conductivity, latent heat, mechanical strength, and stability of materials incorporating this compound as a PCM. mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net
Crystallographic Data: Unit cell parameters and structural information. iucr.org
Detailed Research Findings
Research on this compound has yielded numerous detailed findings across different areas:
Phase Change Behavior: Studies using techniques like Differential Scanning Calorimetry (DSC) have characterized the melting and crystallization temperatures and associated latent heats of this compound and its composites. researchgate.netresearchgate.nettandfonline.com For instance, research indicates that n-octadecane has a melting temperature around 27 °C and a latent heat close to 200 kJ/kg. researchgate.net Encapsulation or incorporation into matrices can affect these properties. researchgate.netacs.orgtandfonline.com
Material Composites: Research demonstrates that incorporating this compound into carbonaceous matrices like activated carbon or multi-walled carbon nanotubes can create shape-stabilized phase change materials with enhanced thermal energy storage and even electromagnetic interference shielding capabilities. mdpi.comresearchgate.net Molecular dynamics simulations have shown that adding copper nanoparticles can influence the thermal properties, including decreasing the melting point and heat capacity while increasing thermal conductivity. mdpi.com
Environmental Biodegradation: Investigations have identified bacterial species, such as Bacillus spp. and Pseudomonas spp., and fungi, such as Fusarium sp., capable of degrading this compound in contaminated environments. nih.govresearchgate.netresearchgate.net Biosurfactants produced by microorganisms, like rhamnolipid, have been shown to enhance this compound dispersion and biodegradation rates. nih.gov
High-Pressure Behavior: Raman spectroscopy studies using a diamond anvil cell have revealed that under high pressure (around 5 GPa at room temperature), linear-chain this compound molecules can transform into a bent-chain configuration. acs.org This transition pressure correlates with the alkane chain length. acs.org
Interactions with Biological Structures: Research using techniques like X-ray diffraction has investigated the effects of n-alkanes, including this compound, on phospholipid hexagonal phases, relevant to understanding interactions with cell membranes. nih.gov Longer-chain alkanes like this compound appear to be more confined to interstitial regions within these structures compared to shorter chains. nih.gov
Melting Kinetics: Studies have explored the melting kinetics of this compound droplets, observing changes in size and shape during the process. pnu.edu.uaresearchgate.net Research has also shown that an applied electric field can influence the melting rate of n-alkanes like this compound. pnu.edu.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octadecane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJRJXONCZWCBN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38 | |
| Record name | N-OCTADECANE | |
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| Record name | octadecane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Octadecane | |
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DSSTOX Substance ID |
DTXSID9047172 | |
| Record name | Octadecane | |
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Molecular Weight |
254.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octadecane is a colorless liquid. (NTP, 1992), Liquid; Other Solid, Clear liquid; [CAMEO] White, low melting solid; [MSDSonline], Solid | |
| Record name | N-OCTADECANE | |
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| Record name | Octadecane | |
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Boiling Point |
601 °F at 760 mmHg (NTP, 1992), Boiling point equals 601 °F, 316 °C, 316.00 to 317.00 °C. @ 760.00 mm Hg | |
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Flash Point |
212 °F (NTP, 1992), Flash point equals 212 °F, 166 °C (331 °F) - closed cup | |
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| Record name | Octadecane | |
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Solubility |
In water, 6.00X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin, Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons, 6e-06 mg/mL at 25 °C | |
| Record name | n-Octadecane | |
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| Record name | Octadecane | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float, 0.7768 g/cu cm at 28 °C | |
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| Record name | n-Octadecane | |
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Vapor Density |
8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
3.41X10-4 mm Hg at 25 °C | |
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Color/Form |
Needles from alcohol, ether-methanol, Colorless liquid | |
CAS No. |
593-45-3 | |
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| Record name | Octadecane | |
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Melting Point |
82.9 °F (NTP, 1992), [CAMEO] 82 °F, 28.17 °C, 28 °C | |
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| Record name | Octadecane | |
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Ii. Synthesis and Chemical Modification of Octadecane
Advanced Synthetic Methodologies for n-Octadecane
Efficient and selective synthesis of n-octadecane is paramount for its application in various fields. Several advanced catalytic methodologies have been developed for this purpose.
One of the primary methods for synthesizing octadecane (B175841) is the hydrogenation of unsaturated C₁₈ hydrocarbons, particularly octadecene (C₁₈H₃₆, PubChem CID: 112-88-9). This process involves the addition of hydrogen across the double bond of octadecene, resulting in the saturated alkane. Hydrogenation effectively converts octadecene, a linear alpha-olefin often produced through ethylene (B1197577) oligomerization, into this compound atamanchemicals.comevitachem.com. The industrial synthesis of octadecene itself can involve oligomerizing ethylene using catalysts like Ziegler-Natta or metallocene catalysts under controlled conditions of high pressure and temperature atamanchemicals.com.
Beyond octadecene, other unsaturated C₁₈ precursors can also be hydrogenated to yield this compound. For instance, 1-octadecyne (B1346895) (C₁₈H₃₄, PubChem CID: 629-89-0), an alkyne with a triple bond, can be reduced to this compound through hydrogenation. A reported method involves the hydrogenation of 1-octadecyne using palladium on activated carbon as a catalyst in dichloromethane (B109758) at 20 °C under a hydrogen atmosphere for 12 hours chemicalbook.com.
Stearic acid (C₁₈H₃₆O₂, PubChem CID: 5281) is a saturated fatty acid that can be converted to n-octadecane through catalytic hydrogenation and deoxygenation pathways. This approach is particularly relevant as stearic acid is a major constituent of natural fats and oils, offering a potential route from renewable resources sioc-journal.cnresearchgate.net.
The conversion of stearic acid to this compound typically involves hydrogenation of the carboxylic acid group. Various catalytic systems have been explored for this transformation. For example, a method describes the preparation of n-octadecane from stearic acid using a palladium/carbon nanotube catalyst under hydrogen pressure at elevated temperatures (220-320 °C) google.com. The reaction can be carried out in a solvent such as hexane, n-heptane, n-octane, or dodecane (B42187) google.com. The palladium content on the multi-walled carbon nanotube carrier can range from 2 to 10% by mass google.com. Reaction pressures typically range from 1 to 10 MPa, with reaction times between 3 and 10 hours google.com.
Another study investigated the hydrodeoxygenation of stearic acid using Ni/SiO₂-ZrO₂ catalysts. In this process, stearic acid can be converted to 1-octadecanol (C₁₈H₃₈O, PubChem CID: 26705) through hydrogenation, followed by dehydration to 1-octadecene (B91540), and subsequent hydrogenation to n-octadecane researchgate.net. The support material of the catalyst plays a role in directing the reaction pathway; for instance, SiO₂-ZrO₂ mixed oxides with Brønsted acid sites can promote the formation of n-octadecane via the dehydration of 1-octadecanol researchgate.net.
Ruthenium-supported catalysts have also been investigated for the hydrogenation of stearic acid to long-chain alkanes, including n-octadecane. Different supports like SiO₂, carbon, TiO₂, and ZrO₂ influence the catalytic performance and selectivity towards various products, such as n-heptadecane and n-octadecane osti.gov.
Research into more efficient and selective catalytic systems for this compound production from renewable or readily available feedstocks is ongoing. Emerging catalytic technologies aim to optimize reaction conditions, improve yields, and minimize byproducts.
Studies on the deoxygenation of fatty acids, such as oleic acid (C₁₈H₃₄O₂, PubChem CID: 445639), a C₁₈ unsaturated fatty acid, have explored various metal and metal phosphide (B1233454) catalysts. Supported copper, nickel, and cobalt phosphide catalysts have been evaluated for this purpose mdpi.comnstda.or.th. For instance, Cu/γ-Al₂O₃ catalysts have shown high selectivity (98%) for this compound production through the hydrodeoxygenation pathway of oleic acid mdpi.comnstda.or.th. Ni₂P/USY and CoP/USY catalysts also favored the production of alkanes, including this compound, from oleic acid mdpi.comnstda.or.th.
Bimetallic catalysts are also being explored. Palladium-tin bimetallic catalysts supported on carbon have been used for the selective hydrogenation of stearic acid. While primarily aimed at producing 1-octadecanol, these studies contribute to the understanding of catalytic systems for converting fatty acids into long-chain hydrocarbons bcrec.id.
The use of iron catalysts, which are more abundant and cheaper than noble metals, is also an area of research for the hydrogenation of stearic acid. While often leading to stearyl alcohol as the main product, this compound formation has also been observed with iron catalysts under certain conditions sioc-journal.cn.
These emerging catalytic technologies focus on developing catalysts with tailored properties, such as specific active sites and support interactions, to control the reaction pathways and enhance the selective production of n-octadecane.
Preparation from Stearic Acid via Catalytic Hydrogenation
Functionalization and Derivatization Strategies
While this compound is a relatively inert saturated hydrocarbon, it can undergo functionalization and derivatization to introduce specific chemical groups, thereby expanding its potential applications.
Halogenation is a process that can introduce halogen atoms (such as chlorine, bromine, or iodine) onto the hydrocarbon chain of this compound or its precursors. While direct halogenation of alkanes can be challenging due to their low reactivity, unsaturated precursors like octadecene readily undergo addition reactions with halogens, which can be useful for creating halogenated intermediates atamanchemicals.comevitachem.com. These halogenated compounds can then serve as building blocks for synthesizing more complex molecules through various coupling reactions and further modifications. Research into late-stage halogenation methodologies on complex molecules, including those with functional groups, provides insights into potential strategies that could be adapted or developed for the selective halogenation of long-chain hydrocarbons or their derivatives nih.govnih.gov.
This compound's properties, particularly its phase-change behavior, make it suitable for integration into polymeric materials, often for thermal energy storage applications. This integration frequently involves encapsulating this compound within a polymer shell to prevent leakage during its phase transition bohrium.comrutgers.edumdpi.com. Various polymers have been used for this micro- or nanoencapsulation, including silica (B1680970) mdpi.comrepec.org, polyurea researchgate.net, and poly(divinylbenzene) researchgate.net.
Octadecene-Based Nanoparticle Synthesis for Drug Delivery Systems
Octadecene, a derivative of this compound, plays a significant role in the synthesis of nanoparticles for various applications, including drug delivery systems. The long hydrocarbon chain of octadecene makes it suitable for stabilizing nanoparticles and preventing their aggregation, acting as a capping agent in the synthesis of nanocrystals and quantum dots. atamanchemicals.com
Research has explored the use of octadecene in the creation of amphiphilic copolymers for nanocarriers. For instance, poly(maleic anhydride-alt-1-octadecene) has been utilized in the synthesis of magnetic nanoparticles with an iron oxide core. These nanoparticles, coated with a shell including polyethylenimine and the octadecene copolymer, have been investigated as potential targeted pH-sensitive systems for the delivery of drugs like curcumin. researchgate.netresearchgate.nettandfonline.com These magnetic nanoparticles, with sizes typically ranging from 20 to 30 nm and a shell thickness of 2-5 nm, have demonstrated pH-responsive release behavior. researchgate.nettandfonline.com Studies have shown that these curcumin-loaded magnetic nanoparticles exhibit increased toxicity against certain cancer cell lines (MCF-7 and Hela) compared to free curcumin, while the drug-free carrier itself was found to be safe. researchgate.nettandfonline.com Furthermore, these nanoparticles have shown promising hemocompatibility with low hemolytic activity at concentrations below 500 µg/mL. researchgate.nettandfonline.com
Another approach involves the modification of porous silicon nanoparticles (pSiNPs) with this compound. This functionalization has been shown to enhance the drug loading efficiency and provide a slower release profile compared to unmodified pSiNPs. rsc.org In a study focusing on delivering temozolomide (B1682018) (TMZ) for treating glioblastoma, octadecyl-modified pSiNPs (pSiNP-C18) demonstrated superior loading efficiency, in vivo stability, and accumulation in the brains of mice. rsc.org The release profile of TMZ from pSiNP-C18 was more gradual, with 87.1 ± 13.3% release after 3 hours, in contrast to unmodified pSiNPs where almost complete release occurred within 1 hour. rsc.org This slower release contributes to the enhanced stability of the drug. rsc.org Treatment with TMZ-loaded pSiNP-C18 resulted in a decreased tumor burden and increased survival in intracranial tumor-bearing mice without exhibiting in vivo toxicity, highlighting the potential of this this compound-modified platform for targeted drug delivery to gliomas. rsc.org
Polymeric nanoparticles based on biopolymers or synthetic polymers are widely explored for drug delivery due to their ability to effectively deliver drugs to targeted cells and their higher efficiency compared to micron-sized particles, which are rapidly cleared by the immune system. mdpi.comrroij.com Nanoparticles offer advantages such as protecting drugs from degradation, maintaining drug concentration at target sites, and allowing for higher drug incorporation without chemical reaction, thus preserving pharmacological activity. rroij.com The size of nanoparticles can be altered for both active and passive drug targeting. rroij.com
Research findings on octadecene/octadecane-based nanoparticles for drug delivery are summarized in the table below:
| Nanoparticle Type | Octadecene/Octadecane Role | Key Finding | Reference |
| Magnetic Nanoparticles (Fe3O4 core) | Component of polymer shell | pH-responsive drug release, increased toxicity to cancer cells (with drug) | researchgate.nettandfonline.com |
| Porous Silicon Nanoparticles (pSiNPs) | Surface modification | Enhanced drug loading, slower release, improved tumor accumulation in vivo | rsc.org |
| Poly(maleic anhydride-alt-1-octadecene) nanomicelles | Component of copolymer | Used to form nanomicelles for drug delivery in aqueous solution. nih.gov | nih.gov |
Purity and Characterization of Synthesized this compound for Research Applications
The purity and comprehensive characterization of synthesized this compound are critical for its reliable use in various research applications, particularly in material science and thermal energy storage. Various analytical techniques are employed to determine the chemical structure, composition, morphology, and thermal properties of this compound and this compound-based materials.
Characterization methods commonly include Fourier Transform Infrared (FT-IR) spectroscopy, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). mdpi.comrutgers.edu
FT-IR spectroscopy is used to identify the chemical structure and composition by detecting characteristic absorption peaks. For n-octadecane, typical peaks are observed around 2924 cm⁻¹, 2855 cm⁻¹, 1465 cm⁻¹, and 719 cm⁻¹, corresponding to the stretching and deformation vibrations of -CH₂ and -CH₃ groups. mdpi.com
XRD analysis provides information about the crystal structure. N-octadecane typically exhibits a triclinic phase with characteristic diffraction peaks at specific 2θ values, such as 19.26°, 19.78°, 23.3°, and 24.7°. mdpi.com
SEM is utilized to examine the morphology and microstructure of synthesized this compound-based materials, such as microencapsulated this compound. This helps in assessing the surface configuration, shape stability, and size distribution of particles or capsules. mdpi.comrutgers.eduresearchgate.net
DSC is a crucial technique for analyzing the thermal properties of this compound, particularly its phase change behavior. It is used to determine melting and solidification temperatures, as well as the latent heat of fusion. mdpi.comrutgers.eduresearchgate.net For pure n-octadecane, the melting temperature is typically around 27-28°C, with a significant latent heat of fusion. ijcce.ac.ir Studies on n-octadecane confined within porous matrices, such as silica gel, have shown a shift to lower phase change temperatures due to strain in the molecular structure inside the pores. The latent heat value is determined by the numerical integration of phase change peaks in the DSC curve.
TGA is employed to evaluate the thermal stability and quantify the amount of this compound in composite materials. mdpi.comrutgers.edu TGA curves show the weight loss of the material as a function of temperature, indicating the onset and completion of thermal degradation. mdpi.com For pure n-octadecane, the initial weight loss temperature can be around 141°C, with complete weight loss by approximately 228°C. mdpi.com Encapsulation within a shell material, such as silica, can increase the initial weight loss temperature, indicating improved heat resistance. mdpi.com
Research findings on the characterization of this compound in various forms are summarized in the table below:
| Material Type | Characterization Techniques Used | Key Findings | Reference |
| n-Octadecane in porous silica gel composite | N2 adsorption/desorption, DSC, TGA | Successful impregnation, confinement in pores, shifted melting temperature, latent heat value. | |
| Microencapsulated n-Octadecane (Urea-Melamine-Formaldehyde shell) | DSC, Data Logger | Peak melting temperature and latent heat of fusion, temperature profiling for thermal regulation. | |
| Microencapsulated n-Octadecane (Melamine shell) | Optical microscope, SEM, Laser diameter distribution, DSC | Good surface configuration, even particle size distribution, phase-changing temperature and enthalpy. researchgate.net | researchgate.net |
| Nanoencapsulated n-Octadecane (SiO2 shell) | FT-IR, XRD, SEM, DSC, TGA | Chemical composition, crystal structure, morphology, phase change properties, thermal stability. mdpi.com | mdpi.com |
| Nanoencapsulated n-Octadecane (PPFS shell) | SEM, XRD, FT-IR, DSC, TGA, Thermal conductivity analyzer | Morphology, components, thermal performance (melting enthalpy, encapsulation efficiency), thermal stability. rutgers.edu | rutgers.edu |
| Microencapsulated n-Octadecane (Cellulose Acetate (B1210297) shell) | DSC, Microstructure image analysis, Light diffraction analysis | Phase change enthalpy, melting/crystallization temperatures, microcapsule size and shell thickness. ijcce.ac.ir | ijcce.ac.ir |
These characterization methods are essential for ensuring the purity and understanding the properties of synthesized this compound and its composites, which is vital for their successful application in research and development.
Iii. Reaction Mechanisms and Kinetics of Octadecane
Fundamental Reaction Pathways
The fundamental reaction pathways for hydrocarbons like octadecane (B175841) primarily involve processes that alter the carbon skeleton or introduce functional groups.
Addition Reactions (e.g., Hydrogenation, Polymerization, Halogenation of Octadecene Precursors)
While this compound itself, being a saturated alkane, does not readily undergo addition reactions, its unsaturated analog, octadecene (C₁₈H₃₆), serves as a precursor for this compound through hydrogenation. Addition reactions are characteristic of molecules containing double or triple bonds, where atoms or molecules add across the unsaturated bond, resulting in a saturated product. libretexts.org
Hydrogenation: This is a key reaction for producing this compound from octadecene. It involves the addition of molecular hydrogen (H₂) across the double bond of octadecene, typically in the presence of a metal catalyst such as nickel (Ni) or platinum (Pt). libretexts.orgrsc.org This process is used industrially, for instance, in the hydrogenation of vegetable oils (which contain long-chain unsaturated fatty acids or their derivatives like octadecene) to produce saturated fats. libretexts.org Studies have investigated the activity of various catalysts, such as palladium supported on carbon nanotubes, for the hydrogenation of octadecene to this compound. rsc.org
Polymerization: Octadecene can participate in polymerization reactions, such as reacting with ethylene (B1197577) (C₂H₄) to form polymers like linear low-density polyethylene (B3416737) (LLDPE), where octadecene acts as a co-monomer. atamanchemicals.com
Halogenation: Halogenation of octadecene precursors involves the addition of halogens (like Cl₂ or Br₂) or hydrogen halides (like HCl or HBr) across the double bond, forming halogenated this compound derivatives. libretexts.org This is useful for creating halogenated intermediates in synthesis. atamanchemicals.com
Unimolecular Decomposition Processes
Unimolecular decomposition involves the breakdown of a single molecule without collision with another reactant. For alkanes like this compound, this typically occurs at high temperatures, such as during pyrolysis or combustion, and often involves the cleavage of C-C or C-H bonds, leading to the formation of smaller hydrocarbon radicals and molecules. researchgate.net Studies using reactive molecular dynamics simulations have investigated the initial cracking mechanisms of n-octadecane at high temperatures (e.g., 1800-2200 K). researchgate.net These simulations indicate that thermal cracking is initiated by the breaking of C-C bonds and proceeds via a free-radical mechanism. researchgate.net
Hydrogen Abstraction Reactions
Hydrogen abstraction is a critical step in the reaction mechanisms of alkanes, particularly in radical-initiated processes like combustion and pyrolysis. It involves the removal of a hydrogen atom from the alkane molecule by a radical, forming an alkyl radical and a stable molecule.
Kinetics of Hydrogen Abstraction by Hydrogen Atoms
Research using quantum chemical methods, such as the M06-2X/6-311++G(d,p) level of theory and the generalized energy-based fragmentation approach (GEBF), has been employed to calculate the energy barriers and high-pressure-limit rate constants for hydrogen abstraction reactions from this compound by hydrogen atoms. acs.orgacs.org These studies provide valuable data for developing accurate kinetic models. acs.org
Site-Specific Reactivity and Rate Rules for Long-Chain Molecules
For long-chain alkanes like this compound, the reactivity of hydrogen atoms varies depending on their position within the molecule (primary, secondary, or tertiary). Site-specific reactivity and the development of rate rules are important for predicting the behavior of these large molecules in complex reaction systems.
Studies have shown that for n-alkanes, hydrogen abstraction reactions occurring at CH₂ groups generally exhibit similar energy barriers, while those at CH₃ groups have higher barriers. mdpi.com In the n-C₁₈H₃₈ + H system, the secondary hydrogen abstraction reaction rate constants show relatively small variations, while abstraction from primary C-H bonds is generally more difficult, especially at lower temperatures. acs.org Rate rules for different abstraction sites in long-chain molecules have been summarized based on quantum chemical results. acs.org
Reaction Mechanisms in Combustion and Pyrolysis Processes
This compound is a component of various fuels, and its behavior during combustion and pyrolysis is of significant interest. These processes involve complex networks of elementary reactions, including unimolecular decomposition and hydrogen abstraction, leading to the formation of smaller hydrocarbons, oxygenated species, and ultimately combustion products like CO₂ and H₂O. researchgate.netosti.gov
Combustion mechanisms for n-alkanes, including those relevant to this compound (as part of larger fuel models), involve both high-temperature and low-temperature pathways. osti.govllnl.gov High-temperature mechanisms are dominated by unimolecular fuel decomposition (C-C bond cleavage) and hydrogen abstraction reactions, producing alkyl radicals that further react. osti.gov Low-temperature oxidation involves the formation of alkyl peroxy radicals and subsequent reactions. osti.gov
Molecular dynamics simulations have been used to study the initial cracking mechanisms of n-octadecane under thermal and catalytic conditions, revealing that thermal cracking proceeds via a free-radical mechanism initiated by C-C bond breaking. researchgate.net Catalytic cracking, such as with nickel catalysts, can be preferentially activated by deprotonation and protonation of the C-C bond. researchgate.net
Detailed chemical kinetic reaction mechanisms for the pyrolysis and oxidation of n-alkanes larger than n-heptane, including those up to n-hexadecane, provide insights into the reaction pathways relevant to this compound. llnl.govresearchgate.net These mechanisms are often based on reaction classes and validated against experimental data from various sources like shock tubes and jet-stirred reactors. llnl.gov Hydrogen abstraction reactions are identified as playing a crucial role in fuel consumption during pyrolysis and combustion. acs.orgacs.org
Plasma discharges at atmospheric pressure have also been explored for the oxidative functionalization of long-chain alkanes like n-octadecane, producing oxygenated products such as alcohols and ketones. osti.govudel.edu This process involves hydrogen abstraction by oxygen radicals, followed by reactions of the resulting alkyl radicals. osti.gov
Interactive Data Tables
While specific, detailed data tables for this compound kinetics across a wide range of reactions were not extensively available in the search results in a format directly conducive to interactive table generation without manual extraction and interpretation of figures or large datasets, the qualitative and semi-quantitative findings regarding energy barriers and relative rates for hydrogen abstraction at different sites can be summarized.
| Reaction Site (C-H bond type) | Relative Reactivity (approximate) | Notes |
| Primary (CH₃) | Lower | Higher energy barrier, especially at low T. acs.orgmdpi.com |
| Secondary (CH₂) | Higher | Similar energy barriers among different CH₂ sites. acs.orgmdpi.com |
Note: This table is a simplified representation based on general trends observed for long-chain alkanes and specific findings for this compound and similar molecules. Precise rate constants are highly dependent on temperature, pressure, and the specific radical involved.
Influence of Environmental Factors on Reactivity
The reactivity of this compound (PubChem CID: 11635), a saturated hydrocarbon, is influenced by a range of environmental factors, including temperature, the presence of oxidizing agents and catalysts, atmospheric conditions, and pressure. These factors can significantly impact the rates and mechanisms of reactions such as oxidation, thermal decomposition (cracking), and degradation processes.
Temperature: Temperature is a critical factor governing the reaction kinetics of this compound, particularly in processes like thermal decomposition or cracking. Higher temperatures generally lead to increased reaction rates and greater conversion of this compound into smaller hydrocarbons. Research into oxidative cracking of this compound, used as a model compound, has shown that increasing furnace temperature enhances the cracking intensity aub.edu.lb. The distribution of liquid products also changes with temperature; for instance, in oxidative cracking at 10% oxygen, increasing the temperature from 550°C to 600°C resulted in an increase in the area percentage of olefins and a decrease in oxygenates aub.edu.lb. Further increasing the temperature to 650°C showed an opposite trend aub.edu.lb. Studies on the thermal stability of this compound, especially when incorporated into phase change materials, demonstrate that encapsulation can significantly enhance its resistance to degradation at elevated temperatures rutgers.edumdpi.comnih.govhgxx.orgnih.gov. For example, n-octadecane encapsulated in a melamine-formaldehyde–urea resin shell showed an increase in the maximum degradation rate temperature compared to bulk n-octadecane mdpi.com. Similarly, composites with fumed silica (B1680970) or biochar exhibit improved thermal stability, with higher initial decomposition temperatures than pure this compound nih.govhgxx.orgnih.gov.
Oxygen and Oxidizing Agents: The presence of oxygen or strong oxidizing agents profoundly affects this compound's reactivity. While this compound shows no rapid reaction with air or water under normal conditions echemi.comnoaa.gov, it can react with strong oxidizing agents like nitric acid echemi.comwindows.netnoaa.govwestliberty.edu. This incompatibility can lead to charring and potential ignition echemi.comnoaa.gov. In oxidative cracking, oxygen plays a crucial role by promoting radical chemistry, specifically increasing the concentration of radical propagation steps involving hydroxyl radicals (OH•) aub.edu.lb. This enhanced radical activity allows for high this compound conversion at temperatures as low as 600°C with relatively low oxygen concentrations (e.g., 10%), yielding a notable percentage of light olefins aub.edu.lb. Increasing oxygen concentration at a fixed temperature (e.g., 600°C) has been shown to increase this compound conversion aub.edu.lb.
| Oxygen Concentration (vol.%) at 600°C | This compound Conversion (wt.%) | Gas (wt.%) | Oil (wt.%) |
|---|---|---|---|
| 10 | 69 | 67.19 | 32.81 |
| 20 | 77 | 68.1 | 31.9 |
| 40 | 86 | 76.74 | 23.26 |
Data derived from oxidative cracking studies aub.edu.lb.
Oxidative functionalization of liquid this compound using pulsed plasma discharges in helium/oxygen mixtures has also been explored, leading to the formation of oxygenated products like secondary alcohols and ketones through oxygen radical attack osti.gov.
Catalysts: Catalysts can significantly alter the reaction pathways and kinetics of this compound, particularly in cracking processes. In thermal cracking, this compound decomposition is initiated by C-C bond breaking via a free-radical mechanism researchgate.net. However, in catalytic cracking, the mechanism is preferentially activated by deprotonation and protonation of the C-C bond when catalysts like nickel particles are present researchgate.net. Studies on the catalytic cracking of substances containing hydrocarbons like this compound, using metal-doped aluminum silicate (B1173343) catalysts, have demonstrated increased conversion rates compared to thermal cracking alone reutlingen-university.de. Zeolite catalysts are also widely used in the catalytic cracking of heavy hydrocarbons d-nb.info.
Atmospheric Conditions: In the atmosphere, vapor-phase this compound is primarily degraded through reaction with photochemically-produced hydroxyl radicals nih.govechemi.com. This compound itself does not absorb light at wavelengths above 290 nm, meaning it is not expected to undergo direct photolysis by sunlight nih.govechemi.com. The rate constant for the reaction with hydroxyl radicals in the vapor phase has been estimated at 2.2 x 10⁻¹¹ cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of approximately 17 hours nih.govechemi.com.
Pressure: Pressure can influence the reaction kinetics of hydrocarbons. While specific data for this compound across a wide pressure range is limited in the provided sources, studies on similar long-chain alkanes like n-decane indicate that high pressure can favor C-C bond dissociation reactions over H-abstraction in oxidation processes rsc.orgnih.gov. This suggests that pressure conditions could influence the product distribution during this compound reactions like cracking and oxidation.
Other Environmental Factors: Environmental biodegradation of this compound by bacteria can occur under certain conditions, such as in marine-water and sediment environments echemi.comnih.gov. The rate of biodegradation can vary depending on the microbial community and environmental history of the location echemi.comnih.gov. The presence of surfactants like Triton X-100 and Tween-80 did not show a significant effect on the biodegradation rate of this compound by certain Acinetobacter strains nih.gov.
| Environmental Factor | Influence on this compound Reactivity | Relevant Processes |
| Temperature | Increases reaction rates (e.g., cracking); affects product distribution; thermal stability improved by encapsulation. | Thermal cracking, Oxidative cracking, Thermal degradation |
| Oxygen/Oxidizing Agents | Promotes radical chemistry in oxidative processes; increases conversion; incompatible with strong oxidizers. | Oxidation, Oxidative cracking, Reaction with oxidizers |
| Catalysts | Alters reaction mechanisms (e.g., cracking); increases conversion rates. | Catalytic cracking, Catalytic oxidation |
| Hydroxyl Radicals (Atmospheric) | Primary degradation pathway in the atmosphere. | Atmospheric oxidation |
| Pressure | Can influence reaction pathways (e.g., C-C vs. C-H bond cleavage) in oxidation/cracking at high pressures. | Cracking, Oxidation |
| Microbial Activity | Can lead to biodegradation under suitable environmental conditions. | Biodegradation |
| Encapsulation | Improves thermal stability and prevents leakage during phase transitions. | Thermal energy storage applications |
Iv. Computational Chemistry and Theoretical Studies of Octadecane
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a key computational technique used to study the time-dependent behavior of molecular systems. By simulating the interactions between atoms and molecules, MD can provide valuable information about structural, dynamic, and thermal properties.
Simulation Studies of Retention in Liquid n-Octadecane Phases
Molecular simulations have been employed to understand retention mechanisms in reversed-phase liquid chromatography (RPLC), particularly concerning stationary phases composed of alkyl chains like octadecane (B175841). Studies using techniques such as configurational-bias Monte Carlo simulations in the Gibbs ensemble have investigated the partitioning of solutes between a gas phase and a liquid n-octadecane phase. acs.orgacs.org These simulations have shown that the orientation of the liquid n-octadecane phase can influence the retention selectivity of solutes. For instance, n-alkane solutes tend to prefer an oriented n-octadecane phase over an isotropic one, while aromatic solutes show the opposite, albeit less pronounced, behavior. acs.orgacs.org The transfer of n-alkane solutes into the oriented phase is favored by a smaller entropic penalty and a slight enthalpic gain. acs.org
Thermal Performance Analysis in Phase Change Systems
This compound is utilized as a phase change material (PCM) for thermal energy storage applications due to its melting point being around ambient temperature. rsc.org Molecular dynamics simulations are valuable for analyzing the thermal performance of this compound in such systems. Studies have examined the thermal properties of this compound as a PCM in various configurations, including in circular tubes and encapsulated within carbon nanotubes. researchgate.netcolab.wsnih.gov Simulations have investigated the effect of parameters like initial temperature on the charging and discharging behavior of this compound-based PCMs. researchgate.netcolab.ws Increasing the initial temperature has been shown to decrease the charging time, attributed to enhanced atomic mobility and collision frequency, leading to accelerated energy transfer and improved energy absorption efficiency. researchgate.netcolab.ws MD simulations also provide insights into the microstructural changes of this compound during phase transitions, such as the change in molecular chain conformation from stretching to torsion upon increasing temperature in the solid state, and stretching in the liquid state. chalcogen.ro
Effects of Nanoparticles on Thermal and Structural Properties
The thermal conductivity of paraffin-based PCMs like this compound is relatively low. rsc.org To address this, nanoparticles are often added to create nanofluids or nanocomposites with enhanced thermal properties. Molecular dynamics simulations have been used to investigate the effects of various nanoparticles, including copper (Cu), graphene, boron nitride nanosheets (BNNS), and copper oxide (CuO), on the thermal and structural properties of this compound. rsc.orgmdpi.comrepec.orgbuaa.edu.cn
Studies have shown that adding nanoparticles can improve the thermal properties of this compound. For example, Cu nanoparticles can enhance thermal conductivity, although the melting point and heat capacity of the mixed system may decrease with an increasing mass ratio of this compound. mdpi.com The addition of hybrid nanoparticles like graphene and BNNS to this compound has been found to result in lower density change, increased heat capacity (except at certain temperatures), higher thermal conductivity, and a lower diffusion coefficient compared to pure paraffin. rsc.org These nano-additives can increase thermal conductivity by modifying molecular alignment. rsc.org The addition of graphene and BNNS has also been observed to increase the melting point of this compound. rsc.org
Molecular dynamics simulations have also explored the effect of charged nanoparticles on the thermal conductivity of this compound-based PCMs. Dispersing charged CuO nanoparticles in this compound has shown that the thermal conductivity of the nanocomposite increases with increasing nanoparticle charges. repec.org This enhancement is linked to the nonlinearly increasing Coulomb energy and the effect on the local density of atoms. repec.org Phonon scattering around the nanoparticle is weakened due to the presence of a nanolayer, and the thickness of this layer increases with increasing charge, further contributing to thermal conductivity enhancement. repec.org
The interaction between metal nano surfaces and alkane molecules can promote the directional crystallization of alkane molecules on the surface, contributing to improved thermophysical properties. buaa.edu.cn Graphene, with its high thermal conductivity, can further enhance the oriented crystallization of alkane molecules in composite systems, thereby increasing the thermal conductivity of the composite PCM. buaa.edu.cn
Data on the effect of nanoparticles on the thermal properties of this compound from simulations:
| Nanoparticle Type | Effect on Thermal Conductivity | Effect on Melting Point | Effect on Heat Capacity | Effect on Diffusion Coefficient |
|---|---|---|---|---|
| Cu | Increased | Decreased | Decreased | Not specified |
| Graphene and BNNS | Increased (up to 27.7%) | Increased (~10 K) | Increased (mostly) | Lower |
Tribological Properties with this compound Lubrication
Molecular dynamics simulations have been applied to study the tribological properties of systems lubricated with this compound. These simulations help understand friction and wear mechanisms at the atomic level. Classical molecular dynamics (CMD) simulations have been used to investigate the tribological properties of tetrahedral amorphous carbon (ta-C) surfaces lubricated by this compound and octadecene. nih.gov These studies revealed that unsaturated molecules like octadecene bind more effectively to reactive sites on ta-C, protecting the surfaces from cold welding and preventing phase transitions and wear. nih.gov In contrast, this compound, a saturated molecule, was found not to react with the ta-C surfaces even under high normal pressures. nih.gov this compound lubrication has been associated with higher frictional resistance in these simulations compared to octadecene. nih.gov
MD simulations have also been used to evaluate methods for simulating the viscosity of lubricants like 9,10-dimethylthis compound, a component of some base oils, at different temperatures and pressures. tandfonline.com These simulations, employing methods like Green-Kubo equilibrium molecular dynamics (EMD-GK) and nonequilibrium molecular dynamics (NEMD), aim to accurately determine viscosity and its relationship with pressure, which is crucial for lubrication applications. tandfonline.com
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide insights into reaction mechanisms and energy barriers.
Energy Barriers of Hydrogen Abstraction Reactions
Hydrogen abstraction reactions are fundamental processes in various chemical phenomena, including combustion and atmospheric chemistry. Quantum chemical calculations have been employed to determine the energy barriers for hydrogen abstraction reactions involving this compound. Studies have investigated the kinetics of hydrogen abstraction from this compound by hydrogen atoms using computational methods. nih.govacs.org These studies utilized approaches like the generalized energy-based fragmentation approach combined with high-level quantum chemical methods (e.g., CCSD(T)-F12a/cc-pVTZ) to calculate energy barriers. nih.govacs.org The accuracy of other computational methods (e.g., M06-2X/6-311++G(d,p)) for obtaining these barriers has also been evaluated. nih.govacs.org
These calculations provide insights into the reactivity of different hydrogen atoms within the this compound molecule. For instance, in reactions with hydrogen atoms, the hydrogen atoms of CH2 groups located further away from functional groups (in related molecules like methyl palmitate) are more readily abstracted than those closer to the functional group. nih.govacs.org While the specific energy barriers for this compound abstraction by various radicals (H, OH, HO2) have been calculated for smaller alkanes as part of broader studies, these methods are applicable to this compound as well, providing crucial thermochemical data for understanding its reaction pathways. mdpi.com
V. Octadecane in Advanced Materials Research
Phase Change Materials (PCMs) Based on Octadecane (B175841)
This compound is frequently utilized as a core material in Phase Change Materials (PCMs) due to its favorable thermal properties. nih.govmdpi.comrutgers.edu PCMs are substances that absorb or release large amounts of latent heat during their phase transition, typically from solid to liquid or vice versa, at a nearly constant temperature. nih.govijsra.netosti.gov This characteristic makes them ideal for storing and releasing thermal energy. This compound's melting point around 28°C is particularly suitable for applications related to room temperature thermal management. rutgers.edunih.gov
Thermal Energy Storage Applications
The ability of this compound to store and release latent heat at a relatively constant temperature makes it valuable for various thermal energy storage applications. nih.govijsra.netosti.gov Research focuses on leveraging its phase change behavior for efficient heat management in different systems.
Latent Heat Thermal Energy Storage (LHTES) Systems
This compound is a commonly studied PCM for Latent Heat Thermal Energy Storage (LHTES) systems. nih.govijsra.netosti.govresearchgate.net These systems utilize the heat absorbed or released during the phase change of a material to store thermal energy. nih.govijsra.net this compound's solid-liquid phase transition is particularly relevant for LHTES applications operating near room temperature. nih.gov The dimensioning of such systems often relies on numerical methods that require accurate thermophysical properties of the PCM, such as melting temperature, latent heat of fusion, density, thermal conductivity, heat capacity, and viscosity. nih.govmdpi.comdiva-portal.orgresearchgate.net Studies have investigated the thermal charging and discharging rates of this compound-based PCMs, highlighting the importance of thermal conductivity for efficient heat exchange. osti.gov
Temperature Control of Exothermic Reactions
Microencapsulated this compound has shown potential for controlling the temperature of exothermic reactions. psecommunity.orgmdpi.comresearchgate.netresearchgate.net By incorporating microencapsulated this compound into a reaction system, the heat generated by the exothermic reaction can be absorbed by the melting of this compound, thereby helping to maintain a stable temperature and prevent thermal runaway. psecommunity.orgresearchgate.netresearchgate.net This application leverages the latent heat absorption capacity of this compound during its solid-liquid phase transition. psecommunity.orgmdpi.com
Integration in Building Materials and Composites
This compound and this compound-based composite PCMs are being integrated into building materials and composites to improve thermal comfort and energy efficiency. nih.govacs.orgrepec.orgetasr.comascelibrary.orgresearchgate.netrepec.orgcapes.gov.brnih.govctherm.com By incorporating PCMs into walls, roofs, or other building components, buildings can store thermal energy during the day and release it at night, reducing indoor temperature fluctuations and decreasing the need for conventional heating and cooling systems. nih.govacs.orgnih.govctherm.com Studies have demonstrated that building materials containing this compound composites can effectively reduce temperature peaks and improve thermal regulation. etasr.comascelibrary.orgctherm.com For instance, cement mortar containing this compound/expanded graphite (B72142) composite PCM has shown a role in reducing indoor temperature variation. repec.org Similarly, gypsum boards with nano-encapsulated this compound have been shown to decrease the temperature peak in experimental test rooms. ascelibrary.org The optimal thickness and content of the PCM layer are crucial for effective heat transfer reduction and management in buildings. etasr.comascelibrary.orgctherm.com
Composite PCMs with this compound
Studies have investigated the thermal properties of these composite PCMs. For example, composites of this compound and expanded graphite have shown significantly enhanced thermal conductivity compared to pure this compound. osti.govrepec.orgrepec.org The addition of carbon-based nanoadditives like carbon nanotubes, carbon nanofibers, and graphene nanoplatelets to fly ash/Octadecane composites has also been shown to improve thermal conductivity. acs.org Hierarchically porous TiO₂ has been used as a supporting matrix for this compound, resulting in improved thermal conductivity and reliability after thermal cycling. repec.org Fumed silica (B1680970) is another material used to create this compound composites with high latent heat storage capacity and reduced thermal conductivity compared to pure this compound. nih.gov
Data on the thermal properties of this compound and its composites is crucial for their effective application. Research provides data on melting temperature, latent heat, thermal conductivity, and thermal stability for various this compound-based composite PCMs. rutgers.edunih.govdiva-portal.orgresearchgate.netacs.orgnih.govctherm.comrepec.orgrepec.orgmdpi.comacs.orgijcce.ac.irmdpi.commdpi.comnih.govrepec.org
Table 1: Selected Thermal Properties of this compound-Based PCMs
| Material | This compound Content (wt%) | Melting Temperature (°C) | Latent Heat (J/g) | Thermal Conductivity (W/m·K) | Source |
| Pure n-Octadecane | 100 | ~28 | ~250 | ~0.15 (liquid), ~0.19 (solid) | mdpi.comrutgers.edunih.govresearchgate.net |
| 3% DMDBS + 97% n-Octadecane Composite | 97 | - | - | - | rsc.org |
| n-Octadecane/Sand Mixture | 30 (v/v) | - | - | Enhanced | repec.org |
| n-Octadecane/Expanded Graphite Composite | 90 | - | Large | Enhanced | repec.org |
| n-Octadecane/Fumed Silica Composite | 70 | 26.76 | 155.8 | Reduced compared to pure | nih.gov |
| Fly Ash/n-Octadecane (30 wt%) + 8 wt% CNTs | ~27.6 | 25.01–26.43 | 60.50–64.47 | 187.09% enhancement | acs.org |
| n-Octadecane/Hierarchically Porous TiO₂ | 50 | - | 85.8 | 138% improvement | repec.org |
| n-Octadecane/Mesoporous Silica (Optimum) | 70 | - | 135.6 | - | nih.gov |
| n-Octadecane/Activated Carbon Nanocomposite | 42.5 | - | - | - | capes.gov.br |
| n-Octadecane@SiO₂ Nanocapsules | - | - | 109.5 | High | repec.org |
| n-Octadecane@MF Resin microPCMs | ~70 | ~28 | - | 0.1288 | psecommunity.orgmdpi.commdpi.com |
| n-Octadecane@SiO₂/GO Nanocapsules (1:1 core:shell) | - | - | - | 49% increase with Ag doping | mdpi.com |
| n-Octadecane/Cu Nanoparticle Nanofluids | Varying | Decreased with increasing this compound ratio | Increased with high Cu content | Decreased with increasing this compound ratio | mdpi.com |
| n-Octadecane/Polystyrene/Expanded Graphite CPCM | 48.5 | 27.5 | 98.05 | Nearly 7 times higher with 5 wt% EG | repec.org |
Note: Some values are approximate or represent a range based on the source material. Specific conditions and compositions vary across studies.
Encapsulation Techniques (Microencapsulation, Nanoencapsulation)
Encapsulation is a key technique used to address the issue of liquid this compound leakage during its melting phase and to enhance its handling and integration into various materials. rutgers.eduijcce.ac.irub.edu Both microencapsulation and nanoencapsulation techniques are employed to encapsulate this compound within a shell material. rutgers.educapes.gov.brijcce.ac.irmdpi.commdpi.comrepec.orgub.eduresearchgate.netatlantis-press.comresearchgate.net
Microencapsulation involves creating micro-sized capsules with this compound as the core and a polymer or inorganic material as the shell. Common shell materials include polymers like styrene-methyl methacrylate (B99206) copolymers, melamine-formaldehyde resin, polyaniline, and cellulose (B213188) acetate (B1210297), as well as inorganic materials like silica and calcium carbonate. rutgers.edupsecommunity.orgascelibrary.orgijcce.ac.irmdpi.commdpi.comrepec.orgub.eduresearchgate.netatlantis-press.comresearchgate.net Techniques such as in situ polymerization, suspension polymerization, and phase separation are used for microencapsulation. rutgers.edupsecommunity.orgascelibrary.orgijcce.ac.irmdpi.comresearchgate.net Microencapsulated this compound prevents leakage, improves thermal stability, and allows for easier incorporation into building materials and other composites. rutgers.edupsecommunity.orgascelibrary.orgcapes.gov.brijcce.ac.irmdpi.commdpi.comresearchgate.net
Nanoencapsulation involves creating even smaller capsules, typically in the nanometer range. This technique often utilizes methods like interfacial hydrolysis and polycondensation in miniemulsion or sol-gel processes to create shells of materials like silica. mdpi.comrepec.org Nanoencapsulated this compound offers advantages such as a larger surface area to volume ratio, which can potentially enhance heat transfer rates, and the ability to be more finely dispersed within a matrix material. mdpi.comrepec.org Studies have demonstrated the successful nanoencapsulation of this compound with silica shells, showing high heat storage capability and good thermal stability. mdpi.comrepec.org The size and morphology of the nanocapsules can be controlled by adjusting synthesis parameters. repec.org
Research into encapsulated this compound focuses on optimizing the shell material, core-to-shell ratio, and encapsulation method to achieve high encapsulation efficiency, good thermal properties, and long-term reliability under thermal cycling. rutgers.eduijcce.ac.irmdpi.commdpi.comrepec.orgresearchgate.net
Polymeric Shell Materials (e.g., Polyurea, Cellulose Acetate, Melamine-Formaldehyde Resin, PMMA)
Polymeric materials are commonly used to microencapsulate this compound, forming core-shell structures where the polymer acts as the shell and this compound as the core. This microencapsulation prevents leakage of the molten PCM and provides a larger surface area for heat transfer.
Polyurea: Polyurea has been used as a shell material for microencapsulated this compound, typically synthesized via interfacial polymerization. espublisher.comespublisher.com
Cellulose Acetate: Cellulose acetate is another polymer explored for containing PCMs. uni.lunih.gov
Melamine-Formaldehyde Resin: Melamine-formaldehyde resin is a frequently used shell material for microencapsulating this compound through in situ polymerization. rsc.org This method involves forming the polymer shell directly around dispersed this compound droplets in an emulsion. rsc.org Studies have investigated the effect of synthesis parameters, such as the dropping rate of the melamine-formaldehyde prepolymer, on the thermal stability and surface morphology of the resulting microcapsules. rsc.org
PMMA (Poly(methyl methacrylate)): PMMA has also been utilized as a shell material for PCM microcapsules. wikidata.orgthieme-connect.de
While polymeric shells offer benefits like flexibility and ease of processing, they can have disadvantages such as lower thermal conductivity and potential flammability compared to inorganic materials. espublisher.comespublisher.com
Inorganic Matrices (e.g., Porous Silica Gel, Carbonaceous Materials, Molecular Sieves)
Inorganic matrices provide an alternative approach to containing this compound, often forming shape-stabilized composite PCMs where the this compound is absorbed into the pores of a supporting structure. This method helps to prevent leakage without requiring a distinct shell around each PCM particle.
Porous Silica Gel: Porous silica gel is a widely used inorganic matrix for this compound. fishersci.caamericanelements.comthermofisher.comnih.gov this compound can be impregnated into the pores of silica gel, creating a composite material that maintains its shape even when the this compound melts. mdpi.com This approach allows for a high PCM content without leakage. mdpi.com
Carbonaceous Materials: Various carbonaceous materials, including expanded graphite, carbon nanotubes (CNTs), carbon nanofibers (CNFs), and graphene nanoplatelets (GnP), serve as effective matrices or additives for this compound-based composites. acs.orgresearchgate.netrepec.org These materials not only provide structural support but also significantly enhance the thermal conductivity of the composite. acs.orgresearchgate.netrepec.org For instance, fly ash integrated with n-octadecane and doped with carbon-based materials like CNTs, CNFs, and G has been studied for thermal energy storage in buildings. acs.org
Molecular Sieves: Molecular sieves, with their uniform pore sizes, can also be employed as inorganic matrices to contain this compound. fishersci.secenmed.comnih.govnih.gov
Inorganic matrices generally offer higher thermal conductivity and better thermal stability compared to polymeric shells, addressing some of the limitations of organic container materials. espublisher.comespublisher.com
Enhancement of Thermal Conductivity in Composites
A significant challenge in using this compound as a PCM is its relatively low thermal conductivity, which can limit the rate of heat charging and discharging in thermal energy storage systems. chalcogen.ro Incorporating highly conductive materials into this compound or this compound-based composites is a common strategy to overcome this limitation.
Research has shown that the addition of carbon-based nanoadditives like multiwalled carbon nanotubes (CNTs), carbon nanofibers (CNFs), and graphene nanoplatelets (G) can substantially enhance the thermal conductivity of this compound composites. acs.orgresearchgate.net For example, in fly ash/n-octadecane composites, the addition of 8 wt% of CNTs, CNFs, and G resulted in thermal conductivity enhancements of 187.09%, 135.48%, and 203.22%, respectively. acs.org The presence of these conductive fillers creates a network that facilitates faster heat transfer throughout the material. researchgate.net
Inorganic matrices like silica with higher thermal conductivity compared to polymeric shells also contribute to improved energy storage efficiency by shortening melting and freezing durations. espublisher.comespublisher.com Studies on n-octadecane/fumed silica composites have also noted enhanced thermal conductivity. mdpi.com
Data on Thermal Conductivity Enhancement in Fly Ash/n-Octadecane Composites with Carbon Additives:
| Carbon Additive | Concentration (wt%) | Thermal Conductivity Enhancement (%) | Source |
| Multiwalled Carbon Nanotubes (CNTs) | 8 | 187.09 | acs.org |
| Carbon Nanofibers (CNFs) | 8 | 135.48 | acs.org |
| Graphene Nanoplatelets (G) | 8 | 203.22 | acs.org |
Studies on Shape Stability and Leakage Mitigation
One of the primary reasons for incorporating this compound into matrices or encapsulating it is to address the issue of shape instability and leakage when it transitions from solid to liquid phase.
Shape-stabilized composite PCMs (SSPCMs) are developed by absorbing this compound into the porous structure of supporting materials, such as fly ash or fumed silica. acs.orgmdpi.com This physical confinement prevents the molten this compound from leaking out. Studies on fly ash/n-octadecane composites have demonstrated their shape stability. acs.org Similarly, a large amount of this compound (70 wt%) was successfully impregnated into fumed silica without leakage, indicating good shape stability for building envelope applications. mdpi.com
Microencapsulation with polymeric or inorganic shells is another effective method for mitigating leakage. espublisher.comespublisher.com The shell material contains the this compound core, ensuring that even in the liquid state, the PCM is held within the microcapsule structure. The tightness and integrity of the shell are crucial for preventing leakage over repeated thermal cycles. espublisher.comespublisher.com
The choice of matrix or shell material and the fabrication method play significant roles in achieving good shape stability and preventing leakage in this compound-based PCMs.
Cycle Stability and Thermal Reliability
For this compound-based PCMs to be practical for long-term thermal energy storage applications, they must exhibit excellent cycle stability and thermal reliability. This means they should maintain their thermal properties, such as melting temperature and latent heat, and structural integrity over many melting and solidification cycles.
Studies on the thermal reliability of this compound composites often involve subjecting them to a large number of thermal cycles and then evaluating their phase change properties and structure. For example, the thermal reliability of n-octadecane/fumed silica composites was tested over 200 thermal cycles, with their phase change temperature and enthalpy recorded to assess performance degradation. mdpi.com Repeatable melting and freezing processes after a significant number of cycles (e.g., 150 cycles for SiO₂-PCM microcapsules) indicate excellent shell tightness and thermal stability. espublisher.comespublisher.com
Research on fly ash/n-octadecane composites doped with carbon nanoadditives also investigated cycling reliability, finding that the chemical, mechanical, and thermal reliability remained practically stable even after 400 melt-freeze cycles. repec.org This highlights the potential for long-term use of such composites in thermal regulation applications.
Evaluating cycle stability typically involves techniques like Differential Scanning Calorimetry (DSC) to measure changes in melting temperature and latent heat after cycling, and sometimes structural analysis to check for degradation of the container material or leakage.
Thermophysical Properties for Phase Change Studies
Accurate knowledge of the thermophysical properties of this compound is essential for designing and modeling thermal energy storage systems that utilize its phase change behavior. mdpi.comdoaj.orgresearchgate.net These properties include melting temperature, enthalpy of fusion, density, specific heat capacity, and thermal conductivity, and they can vary with temperature and phase. mdpi.comdoaj.org
A comprehensive review of thermophysical property data for this compound in phase change studies highlights the importance of reliable measurements for accurate system dimensioning. mdpi.comresearchgate.net Despite this compound being one of the most studied PCMs, there can be significant scatter in reported literature values, particularly near the melting temperature and in the solid phase. mdpi.com
Melting Temperature and Enthalpy
The melting temperature and enthalpy of fusion are critical thermophysical properties for this compound as a PCM. The melting temperature dictates the temperature range at which the material absorbs and releases thermal energy during the phase transition. nasa.govdoi.org The enthalpy of fusion represents the amount of energy absorbed or released during the melting or solidification process, respectively. nasa.govdoi.org
Pure this compound typically has a melting point around 28-30 °C. wikipedia.org Its enthalpy of fusion is approximately 237 kJ/kg. nasa.gov These values make it suitable for applications requiring thermal regulation near room temperature.
Differential Scanning Calorimetry (DSC) is a common technique used to measure the melting temperature and latent heat of fusion of this compound and its composites. acs.orgdoi.orgresearchgate.net DSC curves show endothermic peaks during melting and exothermic peaks during solidification, from which the phase change temperatures and enthalpies can be determined. doi.orgresearchgate.net
Studies on microencapsulated this compound with urea-melamine-formaldehyde shells reported a peak melting temperature of 34.9 °C and a latent heat of fusion of 190.8 J/g. For n-octadecane in a spherical capsule, the solidification process exhibits a quartic polynomial pattern for solidification mass fraction versus time. doaj.org For a BPCM containing n-octadecane, a melting temperature of 26.11 °C and a freezing temperature of 25.05 °C were observed, with a latent heat capacity of 256.5 J/g. doi.org
Data on Melting Temperature and Latent Heat of Fusion for this compound and Composites:
| Material | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Source |
| Pure n-Octadecane | ~28-30 | ~237 | wikipedia.orgnasa.gov |
| Microencapsulated this compound (UMF shell) | 34.9 | 190.8 | |
| BPCM containing n-Octadecane | 26.11 | 256.5 | doi.org |
| Fly ash/n-OD (30 wt%) composite PCMs | 25.01–26.43 | 60.50–64.47 | acs.org |
| SiO₂-PCM microcapsules (various sizes) | - | 190.5 - 225.5 (Pure: 250.6) | espublisher.comespublisher.com |
| n-Octadecane/fumed silica PCC | 28.81 ± 0.12 | - | mdpi.com |
The melting temperature and enthalpy can be influenced by the presence of container materials or additives, as seen in the varying values reported for different this compound-based composites and microcapsules.
Crystallization Behavior and Supercooling Suppression
The crystallization behavior of this compound, like other organic PCMs, is crucial for its performance in thermal energy storage. A significant challenge is supercooling, where the liquid phase cools below its melting point before solidifying, delaying heat release. Supercooling of this compound microcapsules can be as large as 13.6 °C repec.org.
Research explores various methods to suppress supercooling in this compound-based PCMs. One approach involves optimizing the composition and structure of the shell in microencapsulated this compound. Studies have shown that homogeneous nucleation can be mediated by shell-induced nucleation of the triclinic and metastable rotator phases when the shell composition and structure are optimized, potentially eliminating the need for nucleating additives repec.org. For instance, microcapsules of this compound encapsulated in a melamine-formaldehyde resin shell, synthesized using an oil-in-water emulsion technique, demonstrated that optimizing synthesis parameters like the ratio of melamine (B1676169) to formaldehyde (B43269) and the pH of the pre-polymer and emulsion can minimize supercooling while maintaining heat capacity repec.org.
Another strategy involves incorporating nucleating agents or using supporting matrices. Expanded graphite (EG) has been shown to store nucleation embryos for this compound and gallium composites, leading to a supercooling suppression of over 86.82% rsc.orgnih.gov. Doping the shell and core materials of nanoencapsulated this compound with substances like graphene oxide (GO) and silver (Ag) can provide nucleation sites, reducing the supercooling degree mdpi.com. Similarly, optimizing the fine structure of this compound within a sheath material, such as polyvinyl butyral (PVB), by using different solvents during preparation, has successfully reduced the supercooling degree of this compound in phase change nanofibers researchgate.net.
Density, Heat Capacity, and Thermal Conductivity
The thermophysical properties of this compound, including density, heat capacity, and thermal conductivity, are essential for modeling and predicting its performance in thermal energy storage systems.
Density: this compound has a density of approximately 0.777 g/mL at 25 °C . Its density is lower than water, causing it to float nih.gov. The density changes with temperature and pressure researchgate.net.
Heat Capacity: The specific heat capacity of this compound varies between its solid and liquid states. Reported values for the specific heat capacity in the solid state are around 1.91 kJ/kg·K, and in the liquid state, they are around 2.23 kJ/kg·K researchgate.net. Molecular dynamics simulations also show that the heat capacity has a maximum value near the melting point due to the latent heat of phase transition mdpi.com. The heat capacity of this compound slurry can decrease with the mass ratio of this compound mdpi.com.
Thermal Conductivity: this compound has relatively low thermal conductivity, which limits the rate of heat transfer in PCM applications chalcogen.romdpi.com. The thermal conductivity of this compound is approximately 0.1268 W/mK in the liquid state and 0.2103 W/mK in the solid state chalcogen.ro. Molecular dynamics simulations indicate that the thermal conductivity increases with temperature in both solid and liquid states but decreases sharply near the phase transition point mdpi.comscientific.net.
Efforts to enhance the thermal conductivity of this compound-based PCMs often involve adding highly conductive fillers. For instance, adding aluminum nanoparticles can increase the thermal conductivity, although the increase is more significant in the liquid state (up to about 17% with 1% Al nanoparticles) compared to the solid state (less than 10% increase with 1% Al nanoparticles) chalcogen.ro. The thermal conductivity of this compound microcapsules modified with MnO₂ particles was enhanced by about 103.3% at 15.0 °C compared to microcapsules without MnO₂ rutgers.edu. Composites of this compound with single-walled carbon nanotubes (SWCNTs) also show enhanced thermal conductivity, with a significant contrast between the solid and liquid states researchgate.net.
Here is a table summarizing some thermophysical properties of this compound:
| Property | Value (Solid State) | Value (Liquid State) | Conditions | Source |
| Melting Point | - | 28-30 °C | Standard Pressure | wikipedia.orgfishersci.fi |
| Density | - | 0.777 g/mL | 25 °C | |
| Specific Heat Capacity | 1.91 kJ/kg·K | 2.23 kJ/kg·K | - | researchgate.net |
| Thermal Conductivity | 0.2103 W/mK | 0.1268 W/mK | - | chalcogen.ro |
| Heat of Fusion | 241.65 kJ/kg | - | 28.15 °C | researchgate.net |
Viscosity Studies at Varying Pressures and Temperatures
The viscosity of this compound is an important property, particularly in applications involving fluid flow or mixing. Studies have investigated the viscosity of this compound at varying pressures and temperatures. Measurements of the viscosity and density of n-octadecane have been conducted at pressures up to 90 MPa and temperatures between 323.15 K and 473.15 K researchgate.net. These studies provide valuable data for understanding the behavior of this compound under different operating conditions. The estimated uncertainty in viscosity measurements can be around 2%, and in density measurements, around 0.2% researchgate.net. Comparisons with literature data show satisfactory agreement for liquid state properties like viscosity and density within certain temperature intervals mdpi.com.
Multifunctional PCMs (e.g., with Antibacterial Properties, EMI Shielding)
Current research is focused on developing multifunctional PCMs based on this compound that combine thermal energy storage with other properties, such as antibacterial activity and electromagnetic interference (EMI) shielding.
Antibacterial Properties: this compound-based PCMs can be engineered to possess antibacterial properties. For example, antibacterial microPCMs have been fabricated with a composite core of n-octadecane and thyme oil (TO), encapsulated in a polyurea shell mdpi.com. Thyme oil acts as a bactericide and a co-solvent mdpi.com. These microcapsules have demonstrated antibacterial effectiveness, with the inhibition rate increasing with the concentration of the microcapsules, correlating with the amount of TO released mdpi.com.
EMI Shielding: this compound composites are also being explored for EMI shielding applications. Shape-stabilized this compound composites, often incorporating conductive carbonaceous materials like multi-walled carbon nanotubes (MWCNTs) or expanded graphite, can provide both thermal energy storage and EMI shielding capabilities mdpi.comnih.govresearchgate.netpreprints.org. The carbonaceous stabilizers ensure the material's stability during phase transitions, while conductive additives enhance electrical properties and contribute to EMI shielding effectiveness mdpi.comnih.gov. Composites of shape-stabilized n-octadecane with carbon red-mud foam have shown effectiveness in thermal management and EMI reduction in electronic devices and building materials preprints.org. These composites can achieve significant EMI shielding effectiveness, meeting levels required for commercial applications researchgate.netpreprints.org.
V.2. Lubricant Research and Tribology
This compound also plays a role in lubricant research and tribology, serving as a model lubricant and being studied for its interaction with tribosystems and its ability to provide surface protection.
Lubricant Research and Tribology
This compound as a Model Lubricant
Due to its relatively simple and well-defined saturated hydrocarbon structure, this compound is often used as a model lubricant in tribological studies. It helps researchers understand the fundamental behavior of alkanes under boundary lubrication conditions. Studies comparing the lubrication performance of different C18 molecules, including this compound (a saturated molecule) and octadecene (an unsaturated molecule), on surfaces like tetrahedral amorphous carbon (ta-C) highlight the role of molecular structure in lubrication nih.gov. This compound lubrication has been observed to exhibit higher frictional resistance compared to unsaturated fatty acids nih.gov.
Interaction with Tribosystems and Surface Protection
Research investigates how this compound interacts with sliding surfaces in tribosystems and its effectiveness in providing surface protection. In studies involving ta-C surfaces, this compound lubrication resulted in noticeable wear, whereas unsaturated fatty acids provided better surface protection nih.gov. This suggests that the presence of reactive centers, such as double bonds or carboxylic groups, in lubricant molecules can lead to more efficient binding to surfaces and better protection against wear nih.gov.
The interaction of this compound with clean iron surfaces has also been studied tandfonline.comnorthwestern.edu. Understanding these interactions is crucial for comprehending the mechanisms of lubrication and wear in various applications. While this compound itself may not form highly protective films compared to molecules with polar groups or unsaturation, studies using it as a model help to elucidate the basic principles of alkane lubrication and the role of surface reactions in tribological performance.
Influence on Engine Performance as Fuel Additive
This compound, specifically n-octadecane, has been investigated for its potential as a fuel additive, particularly in diesel and biodiesel blends. It can function as a cetane enhancer researchgate.netresearchgate.nettrdizin.gov.trdergipark.org.tr. Studies have explored the effects of adding n-octadecane, often in combination with other additives like diethyleneamine or fusel alcohol, on engine performance and emission characteristics researchgate.netresearchgate.nettrdizin.gov.trdergipark.org.tr. Experimental investigations have examined the impact of varying concentrations of n-octadecane additives (e.g., 500 to 2000 ppm) on engine performance and emission values across different engine speeds and loads researchgate.netresearchgate.nettrdizin.gov.trdergipark.org.tr. Research indicates that adding n-octadecane, along with diethyleneamine, to biodiesel-fusel alcohol mixtures can influence engine performance and reduce harmful exhaust emissions under certain conditions researchgate.netresearchgate.nettrdizin.gov.trdergipark.org.tr. This compound is also a component considered in surrogate fuel mixtures for evaluating the properties of alternative aviation fuels acs.org.
Solvent Applications in Organic Synthesis and Laboratory Settings
This compound is utilized as a solvent in various organic synthesis procedures and laboratory applications solubilityofthings.comnih.govthermofisher.krottokemi.comfishersci.fi. Its efficacy as a solvent is attributed to its nonpolar nature, which makes it suitable for dissolving nonpolar organic compounds solubilityofthings.com. Beyond its role as a solvent, n-octadecane is also employed as a chemical intermediate in organic synthesis thermofisher.krottokemi.com. Its use in laboratory settings can also include applications such as calibration nih.gov. This compound's solubility profile, being largely insoluble in polar environments while exhibiting high solubility in nonpolar media, is a key factor in its utility in these contexts solubilityofthings.com.
Applications in Nanomaterial Production
This compound plays a role in the field of nanomaterial production, particularly in the synthesis of various nanoparticles and as a component in composite materials for energy storage. It is used as a solvent in high-temperature nanocrystal synthesis researchgate.netresearchgate.netacs.orgnsf.govnih.gov. Notably, this compound has been explored as an alternative solvent to 1-octadecene (B91540) in certain nanoparticle synthesis procedures, such as the synthesis of copper selenophosphate (Cu₃PSe₄) nanoparticles researchgate.netacs.orgnsf.govnih.gov. This substitution can offer advantages, including permitting a more atom-economical synthesis acs.orgnsf.govnih.gov.
Vi. Environmental Fate, Transport, and Biodegradation of Octadecane
Environmental Distribution and Persistence
The distribution and persistence of octadecane (B175841) in the environment are influenced by its physical and chemical properties, as well as environmental conditions.
Partitioning in Water and Sediment
This compound's partitioning behavior between water and sediment is a significant factor in its environmental distribution. Hydrophobic organic compounds like this compound tend to partition from water to organic carbon in sediment nih.govacs.org. The sediment pore water distribution coefficient is a key parameter for fate and transport models in sediment and aquatic systems nih.gov. The octanol-water partition coefficient (log P or log KOW) is a widely used parameter to represent the lipophilic/hydrophilic nature of a substance and is correlated with its partitioning behavior in environmental matrices like soil and sediment nih.govnist.gov. While specific measured octanol-water partition coefficient data for this compound were not explicitly detailed in the search results, the general principle indicates that highly hydrophobic compounds will favor partitioning into organic matter in sediment. The Koc of this compound is reported as 2.2X10+7, which, according to a classification scheme, suggests that this compound is expected to be immobile in soil nih.gov.
Biodegradation Pathways and Mechanisms
Biodegradation is a primary mechanism for the removal of this compound from the environment, largely mediated by microorganisms nih.govresearchgate.net.
Microbial Degradation by Bacteria (e.g., Pseudomonas sp.) and Fungi (e.g., Fusarium sp.)
Various microorganisms, including both bacteria and fungi, are capable of degrading hydrocarbons like this compound nih.govaimspress.comresearchgate.net. Bacteria are considered the most active agents in the degradation of petroleum hydrocarbons in soil, water, and sludge aimspress.com. Genera such as Pseudomonas, Bacillus, Alcanivorax, and Actinomycetes have been identified as plastic and hydrocarbon degraders mdpi.comresearchgate.net. Specifically, Pseudomonas species, including Pseudomonas aeruginosa, have been extensively studied for their ability to degrade various hydrocarbons mdpi.comufrn.br. Fungi also play a role in hydrocarbon degradation. For instance, Fusarium sp. F092 has demonstrated the ability to degrade n-octadecane under saline conditions, reducing its concentration significantly over a period researchgate.netscialert.net. Another fungal example is Trichoderma sp. S019, which showed degradation of n-eicosane, a longer-chain alkane, with this compound detected as an intermediate product scialert.net.
Metabolic Pathways of Degradation (e.g., Formation of Hydroperoxides, Alcohols, Fatty Acids, Acetyl-CoA)
The aerobic biodegradation of alkanes like this compound typically begins with the oxidation of the hydrocarbon chain aimspress.comscialert.netcaister.com. One primary pathway is terminal oxidation, where the terminal methyl group is oxidized to a primary alcohol aimspress.commdpi.commdpi.com. This alcohol is then further oxidized to an aldehyde and subsequently to a fatty acid aimspress.comcaister.commdpi.commdpi.com. These fatty acids can then enter the beta-oxidation pathway, leading to the formation of acetyl-CoA aimspress.commdpi.comscispace.com. Acetyl-CoA can then be further metabolized in the tricarboxylic acid (TCA) cycle to generate energy, carbon dioxide, and water aimspress.commdpi.com.
Another reported pathway involves the formation of alkyl hydroperoxides as initial intermediates, which can then be further metabolized to aldehydes and fatty acids scialert.netscispace.comcabidigitallibrary.org. Subterminal oxidation, which involves oxidation at a carbon atom other than the terminal one, can also occur, leading to the formation of secondary alcohols and ketones, which are then converted to fatty acids aimspress.comcaister.comscispace.com.
Research on Fusarium sp. F092 degrading n-octadecane identified the formation of carboxylic acid groups as metabolic products, suggesting a degradation route involving the initial conversion of n-octadecane to octadecyl hydroperoxides via a dioxygenase, followed by further catalysis to produce carboxylic acid researchgate.netscialert.netcabidigitallibrary.org.
Role of Enzymes (e.g., Dioxygenase, Monooxygenase, Manganese Peroxidase, Laccases)
Enzymes play a critical role in catalyzing the steps involved in the microbial degradation of this compound and other hydrocarbons nih.govaimspress.com. Oxygenase enzymes, including monooxygenases and dioxygenases, are key in the initial oxidative attack on the hydrocarbon molecule nih.govaimspress.comscialert.netcaister.comipb.ac.id.
Monooxygenases, such as alkane hydroxylases (e.g., AlkB, AlkM, LadA, and cytochrome P450 family), are involved in the terminal oxidation pathway, catalyzing the hydroxylation of the alkane to a primary alcohol aimspress.comcaister.commdpi.com. Alcohol dehydrogenases and aldehyde dehydrogenases further oxidize the alcohol to the corresponding fatty acid aimspress.comcaister.commdpi.commdpi.com.
Dioxygenases can also initiate alkane degradation, potentially via the formation of alkyl hydroperoxides scialert.netcabidigitallibrary.org. Studies on Fusarium sp. F092 indicated the involvement of a dioxygenase in the initial oxidation of n-octadecane to form alkyl hydroperoxides scialert.netcabidigitallibrary.org.
Ligninolytic enzymes, including manganese peroxidase (MnP) and laccases, have been shown to play a role in the degradation of various organic pollutants, including hydrocarbons scialert.netipb.ac.idresearchgate.netnih.govfrontiersin.org. While primarily known for lignin (B12514952) degradation, these extracellular enzymes can contribute to the breakdown of other complex organic molecules researchgate.netnih.gov. Research on Fusarium sp. F092 detected the presence and activity of 1,2-dioxygenase, 2,3-dioxygenase, manganese peroxidase, and laccases during the degradation of n-octadecane scialert.net.
The activity levels of some of these enzymes have been quantified in research. For example, in Fusarium sp. F092, the maximum activity of 1,2-dioxygenase reached 289.5 U L-1, while that of manganese peroxidase and laccases was 69.2 and 48.8 U L-1, respectively scialert.net.
Factors Influencing Biodegradation (e.g., Salinity, pH, Substrate Concentration, Nutrients)
The biodegradation of this compound is influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the compound. These factors include salinity, pH, substrate concentration, and nutrient availability asianpubs.orgnih.govresearchgate.netscite.ai.
Salinity: High salinity can inhibit the biodegradation of hydrocarbons, including this compound, by microorganisms that are not adapted to saline conditions. Increased salt concentrations can lead to decreased mineralization rates and increased lag times in biodegradation asianpubs.orgscite.ai. However, some microorganisms, such as certain Fusarium species, have shown potential for degrading this compound in saline environments researchgate.net.
pH: Extreme pH values, both acidic and alkaline, can negatively impact the trans-membrane transport of this compound in microorganisms and damage the normal functions of cellular components like membrane channel proteins and transporters nih.govresearchgate.netscite.ai. While some microorganisms can biodegrade at extreme pH values, the optimal pH range for many bioremediation processes is typically between 6 and 9 scite.ai.
Substrate Concentration: The concentration of this compound in the environment can significantly influence biodegradation. High substrate concentrations can be toxic to bacteria, while very low concentrations may not be sufficient to induce the necessary degradation enzymes in microorganisms nih.govresearchgate.net. Studies have shown that cellular this compound levels in microorganisms can increase with increasing substrate concentration, but the trans-membrane transport can become saturated at higher concentrations nih.govresearchgate.netnih.gov.
Nutrients: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and activity, and thus for effective biodegradation of hydrocarbons asianpubs.orgnih.govresearchgate.net. While nitrogen or phosphorus deficiency may not directly inhibit the trans-membrane transport of this compound in some species, it can limit biomass increase, thereby decreasing the total substrate accumulated and degraded by the cells nih.govresearchgate.net. Supplementation with nutrients is a common strategy in bioremediation to enhance microbial degradation rates mdpi.comnih.gov.
Trans-Membrane Transport Mechanisms in Microorganisms
For microorganisms to degrade this compound, the compound must be transported across the cell membrane to reach intracellular metabolic enzymes nih.gov. The trans-membrane transport of hydrocarbons like this compound is a complex process that can occur through different mechanisms, including passive diffusion, facilitated passive diffusion, and energy-dependent active transport nih.govscilit.com.
Research on Pseudomonas sp. DG17, an alkane-degrading bacterium, has provided insights into these mechanisms for this compound. At higher substrate concentrations (e.g., > 4.54 μmol/L), the transport of this compound appeared to be driven by a facilitated passive mechanism, following the concentration gradient scilit.com. However, at low substrate concentrations, the cellular accumulation of this compound was found to be an energy-dependent process, significantly reduced by the presence of ATP inhibitors scilit.com. This suggests that active transport mechanisms are involved in the uptake of this compound when the external concentration is low, allowing the cell to accumulate the substrate against its concentration gradient nih.govscilit.com. The trans-membrane transport of this compound in Pseudomonas sp. DG17 has also been described as specific, with an apparent dissociation constant (Kt) of 11.27 μmol/L and a maximum transport rate (Vmax) of 0.96 μmol/min/mg protein scilit.com.
The ability of microorganisms to transport hydrophobic substrates across their cell membranes is critical for hydrocarbon biodegradation. Outer membrane proteins, such as FadL, have been implicated in the trans-membrane transport of hydrophobic molecules in bacteria nih.gov. Microorganisms can also interact directly with liquid hydrocarbon droplets, transporting the substrate into the cells without necessarily secreting extracellular surfactants nih.gov.
Bioremediation Strategies for this compound Contamination
Bioremediation is an environmentally friendly and cost-effective approach for cleaning up this compound-contaminated sites, leveraging the metabolic capabilities of microorganisms to degrade the pollutant researchgate.netfrontiersin.org. Various strategies can be employed to enhance the natural biodegradation rates of this compound in contaminated environments nih.gov.
Two main approaches in bioremediation are biostimulation and bioaugmentation nih.govfrontiersin.org. Biostimulation involves modifying the environmental conditions to stimulate the growth and activity of indigenous this compound-degrading microorganisms. This often includes the addition of nutrients, such as nitrogen and phosphorus, to overcome limitations in the environment mdpi.comnih.gov. Improving oxygen availability, for instance, through tilling or raking in soil, can also enhance aerobic biodegradation rates nih.gov.
Bioaugmentation involves the introduction of exogenous microorganisms with known this compound-degrading capabilities to the contaminated site nih.govfrontiersin.org. This can be particularly useful in environments where the native microbial population capable of degrading this compound is limited frontiersin.org. Studies have investigated the efficiency of specific bacterial strains, such as Bacillus spp. and Pseudomonas sp., for this compound biodegradation researchgate.netnih.govresearchgate.net.
Enhancing the bioavailability of this compound to microorganisms is another key aspect of bioremediation strategies. Due to its low solubility, this compound can be poorly available to microbial cells asianpubs.org. The use of biosurfactants, produced by some microorganisms, or the addition of chemical surfactants can increase the solubility and emulsification of this compound, thereby improving its mass transfer to the microbial cells and enhancing biodegradation asianpubs.orgmdpi.comnih.gov. Non-ionic surfactants like Tween 80 have been shown to be effective in increasing the solubility and degradation of hydrophobic compounds like this compound mdpi.com.
Detailed research findings highlight the effectiveness of these strategies. For example, studies have shown significant degradation of medium molecular weight alkanes, including this compound, in contaminated wetland soil amended with materials like Tween 80 mdpi.com. The rate and extent of this compound biodegradation can vary depending on the specific microbial consortia present and the optimized environmental conditions researchgate.net.
Vii. Analytical Techniques in Octadecane Research
Chromatographic Methods
Chromatographic techniques are widely used to separate octadecane (B175841) from complex mixtures and to quantify its presence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently employed for the identification and quantification of this compound in various samples. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides mass spectral data for compound identification. This compound, being a relatively non-polar alkane, is well-suited for separation by GC.
GC-MS has been used to identify this compound as a component in various matrices, including the chloroform-extractable lipid fraction of dissolved organic matter in seawater and in plant extracts nih.govuobaghdad.edu.iqinnovareacademics.in. In one study, GC-MS analysis of eggplant powder identified this compound at a concentration of 0.16% among thirteen chemical components uobaghdad.edu.iq. Another application involves using this compound as an analytical reference standard or internal standard in GC methods for analyzing fatty acid composition or other compounds in complex samples scientificlabs.co.uk. The characteristic ions in the mass spectrum of this compound aid in its identification nih.govplymouth.ac.uk. For instance, an m/z value of 57 is reported as a quantifier ion for this compound in SIM mode GC-MS analysis plymouth.ac.uk. Comparing the obtained mass spectra with spectral libraries like the NIST library is a common approach for confirming the identity of this compound uobaghdad.edu.iqinnovareacademics.inflorajournal.com.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is prevalent for volatile and semi-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized, particularly for less volatile or higher molecular weight compounds, or when dealing with complex matrices where GC might not be suitable.
HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For non-polar compounds like this compound, reversed-phase HPLC with a non-polar stationary phase (such as C18-bonded silica) and a polar mobile phase (e.g., acetonitrile/water mixtures) is commonly used sielc.comagroparistech.fr. The retention of non-polar compounds on a C18 column is high, and the mobile phase polarity is adjusted to optimize separation agroparistech.fr.
LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. This combination is valuable for analyzing complex samples where unambiguous identification and quantification are required. LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity. While direct analysis of pure this compound by LC-MS might be less common than GC-MS due to its volatility, LC-MS techniques are applied in studies involving this compound derivatives or in complex biological matrices where this compound is present alongside other less volatile lipids or metabolites nih.govplos.orgchromatographyonline.com. For instance, LC-MS/MS has been used in the analysis of octadecanoid isomers chromatographyonline.com.
Spectroscopic Techniques
Spectroscopic methods provide information about the structural features and chemical bonds within the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structural elucidation of organic compounds, including this compound and its derivatives. core.ac.ukunl.edu. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR spectra, the chemical shifts, splitting patterns, and integration of signals reveal the different types of protons and their relative numbers and environments. For a simple alkane like this compound, the ¹H NMR spectrum shows characteristic signals for the terminal methyl protons and the methylene (B1212753) protons along the chain.
¹³C NMR spectroscopy provides information about the different types of carbon atoms. The chemical shifts of the carbon signals are influenced by their electronic environment. For a long-chain alkane, the ¹³C NMR spectrum shows signals corresponding to the methyl carbons and the various methylene carbons.
NMR spectroscopy, including 1D and 2D techniques (such as COSY, TOCSY, HSQC, HMBC), is essential for confirming the structure of isolated compounds or for identifying known compounds in a mixture by comparing experimental spectra to reported data core.ac.ukresearchgate.netscielo.org.za. While simple alkanes like this compound have relatively straightforward NMR spectra, these techniques are invaluable when studying functionalized this compound derivatives or when this compound is part of a more complex mixture in metabolomics studies. NMR has been used to identify compounds like octadecan-3-one researchgate.net.
Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum.
For this compound, FTIR spectroscopy reveals characteristic absorption bands corresponding to C-H stretching vibrations (both symmetric and asymmetric) in the methyl and methylene groups, as well as C-C stretching and C-H bending vibrations mdpi.comiastate.eduresearchgate.net. These bands provide confirmatory evidence for the presence of long alkane chains. FTIR analysis has been used to evaluate this compound and its composites, helping to analyze chemical alterations and interaction phases ekb.eg. It can also be used for structural analysis of materials containing this compound ijche.com.
Thermal Analysis Methods
Thermal analysis techniques study the physical and chemical properties of materials as a function of temperature. These are particularly relevant for this compound, as it is used as a phase change material (PCM) due to its melting and solidification behavior near room temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two widely used thermal analysis techniques. DSC measures the heat flow into or out of a sample as its temperature is changed, allowing for the determination of thermal transitions such as melting and crystallization points, as well as associated enthalpy changes (latent heat). researchgate.netlabmanager.comgacbe.ac.in. For this compound, DSC is crucial for characterizing its phase change properties, which are essential for its application in thermal energy storage researchgate.netacs.orgntu.edu.sg. DSC can reveal the melting onset and peak temperatures, and the enthalpy of fusion researchgate.net.
TGA measures the change in mass of a sample as a function of temperature or time. This technique is used to assess the thermal stability of this compound and materials containing it by monitoring its decomposition as it is heated. labmanager.comacs.org. TGA can determine the temperature range over which this compound loses mass due to vaporization or decomposition acs.org. Studies have used TGA to compare the thermal stability of pure this compound with this compound-containing composites, showing that incorporation into a matrix can sometimes enhance its thermal stability researchgate.netacs.orgntu.edu.sg. TGA data can show a one-step weight loss corresponding to the thermal decomposition of this compound acs.org.
These thermal analysis methods provide critical data for understanding the behavior of this compound under varying temperature conditions and for evaluating its suitability for applications like thermal energy storage.
Differential Scanning Calorimetry (DSC) for Phase Change Properties
Differential Scanning Calorimetry (DSC) is a widely used technique to characterize the phase transition properties of this compound, including its melting and crystallization temperatures and latent heats. DSC measures the heat flow into or out of a sample as a function of temperature or time. For this compound, this technique is vital for determining the temperatures at which it absorbs or releases significant amounts of energy during melting and solidification.
Research indicates that the melting temperature (Tm) of pure n-octadecane is typically around 28.14 °C, with a latent heat of melting (ΔHm) reported to be in the range of 228.84 to 244.8 J/g. ijcce.ac.irmdpi.com The crystallization temperature (Tc) is slightly lower, around 24.81 °C, with a latent heat of crystallization (ΔHc) near 244.2 to 244.46 J/g. ijcce.ac.irmdpi.com
Studies on microencapsulated this compound highlight how encapsulation can influence these properties. For instance, microcapsules with a melamine-formaldehyde–urea shell showed a melting latent heat of 244.8 J/g and a crystallization latent heat of 244.2 J/g for the bulk this compound core. After encapsulation, these values decreased due to the presence of the shell material, which does not contribute to heat storage. mdpi.com
The DSC cooling curves of both bulk and microencapsulated n-octadecane can exhibit bimodal crystallization behavior, showing two exothermic peaks. This is attributed to melt surface crystallization reducing molecular interactions before complete crystallization, leading to the generation of metastable rotating phases. mdpi.com
Here is a summary of typical DSC data for n-octadecane:
| Property | Temperature (°C) | Enthalpy (J/g) | Source |
| Melting Temperature (Tm) | 26.70 - 28.14 | 228.84 - 244.8 | ijcce.ac.irmdpi.com |
| Crystallization Temperature (Tc) | 24.81 - 24.81 | 244.2 - 244.46 | ijcce.ac.irmdpi.com |
| Latent Heat of Melting (ΔHm) | - | 228.84 - 244.8 | ijcce.ac.irmdpi.com |
| Latent Heat of Crystallization (ΔHc) | - | 244.2 - 244.46 | ijcce.ac.irmdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of this compound and its composites by measuring the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique helps determine the decomposition temperature and the amount of volatile components.
Pure n-octadecane typically exhibits a one-step thermal degradation process in TGA. The initial weight loss temperature, indicating the start of evaporation, can be around 141 °C, with complete weight loss occurring by approximately 228 °C. mdpi.com Other studies report onset decomposition temperatures in the range of 170-190 °C and endset temperatures between 200-240 °C for the volatilization of paraffins like this compound. researchgate.net
Encapsulation or incorporation into composite materials can enhance the thermal stability of this compound. For example, n-octadecane encapsulated in a silica (B1680970) shell showed an increased initial weight loss temperature of 159 °C compared to 141 °C for pure this compound. mdpi.com Similarly, microencapsulated this compound with a melamine-formaldehyde–urea shell showed a temperature lag in decomposition compared to bulk this compound, with the maximum degradation rate temperature reaching 224.3 °C, which was 28.1 °C higher than the bulk material. mdpi.com
Here is a summary of TGA data for n-octadecane and selected composites:
| Material | Initial Weight Loss Temperature (°C) | Complete Weight Loss Temperature (°C) | Source |
| Pure n-Octadecane | 141 | 228 | mdpi.com |
| n-Octadecane (Volatilization) | 170-190 | 200-240 | researchgate.net |
| Silica Encapsulated n-Octadecane | 159 | - | mdpi.com |
| MUF Microencapsulated n-Octadecane | - | 221 (bulk) | mdpi.com |
Microscopic and Morphological Characterization (e.g., SEM, TEM)
Microscopic techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the morphology and microstructure of this compound, especially when it is incorporated into composite materials or microcapsules. These techniques provide information about particle shape, size distribution, surface features, and the integrity of encapsulating shells.
SEM images of pure n-octadecane can show a uniform and smooth morphology. researchgate.net When encapsulated, the morphology of the resulting microcapsules or nanocapsules is a key characteristic. For instance, SEM has been used to observe the spherical appearance of microcapsules containing this compound with a melamine-formaldehyde–urea shell, revealing details about surface irregularities and adhesion between particles depending on preparation conditions. mdpi.comnih.gov
SEM is also used to examine the surface morphology and structural defects of microcapsules, which is important for preventing leakage of the molten this compound core. ijcce.ac.ir Studies on nanocapsules with a poly(2,3,4,5,6-pentafluorostyrene) shell have utilized SEM to show stable structures with smooth and compact shapes, with small size variation among capsules. rutgers.edu
TEM provides higher resolution images, allowing for the examination of the internal structure of micro- or nanocapsules and the dispersion of this compound within a matrix material. Both SEM and TEM have been used to determine the microstructure of nanoencapsulated n-octadecane with a polyaniline shell. atlantis-press.com
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of this compound. It provides information about the arrangement of molecules in the solid state, including the identification of different crystalline phases.
Pure n-octadecane typically exists in a thermodynamically stable triclinic phase at room temperature. mdpi.com XRD patterns of n-octadecane show characteristic diffraction peaks at specific 2θ values, such as 19.26°, 19.78°, 23.3°, and 24.7°, which correspond to the (010), (011), (100), and (111) crystal faces in the triclinic system. mdpi.commdpi.com
When this compound is incorporated into composite materials or microcapsules, XRD can be used to confirm the presence of crystalline this compound and to investigate if the encapsulation or matrix material affects its crystal structure. Studies have shown that in many composites and microcapsules, the characteristic diffraction peaks of n-octadecane are still present, indicating that its crystalline structure is maintained. mdpi.commdpi.com The presence of other materials, such as amorphous silica or a polymer shell, can also be identified in the XRD patterns. mdpi.commdpi.com
XRD has also been used to study the crystallization behavior of this compound in confined spaces, revealing that it can crystallize into a stable triclinic phase via a metastable rotator phase, which is influenced by surface freezing. acs.orgresearchgate.net
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
Beyond the fundamental techniques, advanced analytical methods are employed for the trace analysis of this compound, particularly in environmental monitoring contexts. These techniques are capable of detecting and quantifying very low concentrations of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used advanced technique for the identification and quantification of organic compounds like this compound in environmental samples. GC-MS separates components of a mixture and then detects them based on their mass-to-charge ratio, allowing for sensitive and selective analysis. The EPA has approved methods utilizing GC/Mass Spectrometry for the analysis of n-octadecane in water, with a detection limit of 1 ug/L. nih.gov
Other specialized analytical techniques mentioned in the context of hydrocarbon analysis, which could be relevant for trace this compound analysis in environmental samples, include non-volatile dissolved organic carbon analysis, fluorescence spectroscopy, Fourier transform-ion cyclotron resonance-mass spectrometry, and inductively coupled plasma triple quadrupole mass spectrometry. researchgate.net These techniques can provide comprehensive analysis of complex hydrocarbon mixtures, which may contain this compound.
Environmental monitoring of toxicants, including hydrocarbons, often involves systematic sampling and the use of advanced analytical techniques to assess pollution levels and their potential impact.
Viii. Emerging Research Areas and Future Directions
Octadecane (B175841) in Sustainable Chemistry and Green Technologies
The integration of this compound into sustainable chemistry and green technologies primarily revolves around its potential as a phase change material (PCM) for thermal energy storage. PCMs can absorb and release large amounts of thermal energy during phase transitions, such as melting and solidification. This compound, with a melting point around 28 °C and a high latent heat capacity, is suitable for applications near room temperature, making it relevant for energy-efficient buildings and solar thermal energy storage. mdpi.comresearchgate.net
However, the sustainability of using this compound, which is typically derived from petroleum, is a key consideration. Research is exploring ways to mitigate this by comparing its production energy requirements to bio-based alternatives. The energy needed to produce this compound is significantly higher than that for some bio-based PCMs, highlighting the importance of developing more sustainable production methods or focusing on applications where its unique properties are essential and cannot be easily replicated by renewable alternatives. europa.eu The broader context of green chemistry emphasizes the reduction or elimination of hazardous substances and pollution prevention in chemical design, manufacture, and application, aligning with the goal of integrating this compound into environmentally conscious technologies. researchgate.netmonash.eduacs.org
Novel Applications in Energy Systems (beyond traditional PCM)
Beyond its traditional use in passive thermal energy storage within buildings, this compound is being investigated for more advanced energy system applications. This includes its incorporation into novel composites and materials designed for enhanced thermal performance and integration into active energy systems.
One area of research involves developing this compound-based composites with improved thermal conductivity and mechanical properties. For instance, composites of n-octadecane with fumed silica (B1680970) have been explored as building envelopes for energy saving, demonstrating high latent heat storage capacity and improved energy efficiency compared to conventional materials. mdpi.com The fumed silica provides a porous matrix to contain the this compound, preventing leakage during phase change cycles and enhancing the composite's structural integrity. mdpi.com
Another avenue is the development of microencapsulated this compound for use in slurries or advanced heat transfer fluids, allowing for easier transport and integration into various energy systems, including solar thermal energy storage, heating and cooling systems, and potentially even in the thermal management of battery systems. researchgate.netresearchgate.net Research also explores its use in conjunction with materials like graphene in solar-thermal applications, such as solar-driven interfacial evaporation for water desalination, where the PCM helps in day-night energy storage. bohrium.com
Interdisciplinary Studies at the Nano-Bio Interface
The interaction of materials at the nano-bio interface is a critical area of interdisciplinary research, particularly in fields like nanobiotechnology and nanomedicine. nih.govmeegle.com While the direct interaction of bulk this compound with biological systems at the nanoscale is not a primary focus, this compound can be a component in lipid-based nanoparticles or composites studied for their behavior at this interface.
Research in this area often involves understanding how the physicochemical properties of nanomaterials, including their composition and surface characteristics, influence their interaction with biological components like cell membranes and proteins. nih.govnih.gov Although not explicitly focused on this compound, studies on phase-separated lipid-based nanoparticles investigate how lipid composition and morphology affect interactions with enzymes like lipases, providing insights into targeted delivery and biological responses. nih.gov this compound, as a saturated hydrocarbon, could potentially be a component in such complex lipid formulations, influencing their phase behavior and subsequent interactions at the nano-bio interface. Understanding these interactions is crucial for designing safer and more effective nanomaterials for various applications. nih.gov
Advanced Computational Modeling for Complex this compound Systems
Computational modeling plays a vital role in understanding the behavior of this compound, particularly in complex systems and under varying conditions. Advanced computational methods, including molecular dynamics simulations and ab initio calculations, are employed to study its structural, dynamic, and thermodynamic properties. mdpi.comresearchgate.netunifi.it
Refined Methodologies for Environmental Assessment and Bioremediation
This compound, as a component of petroleum hydrocarbons, is an environmental contaminant. Consequently, research focuses on refined methodologies for its environmental assessment and bioremediation. Bioremediation, utilizing microorganisms to degrade pollutants, is a key strategy for cleaning up this compound-contaminated sites. iosrjournals.orgiastate.edu
Studies investigate the efficiency of various microbial strains, such as Bacillus spp. and Fusarium sp., in degrading this compound under different environmental conditions, including saline environments. researchgate.netscialert.netresearchgate.net These studies often involve identifying the metabolic pathways and enzymes involved in this compound degradation, such as dioxygenases and monooxygenases, to enhance bioremediation strategies. researchgate.netscialert.net
Detailed research findings include assessing the percentage of this compound degradation by specific microorganisms over time and under varying nutrient conditions. iosrjournals.orgresearchgate.net For example, Bacillus spp. isolated from contaminated soil have shown significant this compound degradation efficiency. researchgate.net Biostimulation, which involves adding nutrients to enhance the activity of native microorganisms, and bioaugmentation, introducing specific degrading microorganisms, are explored as methods to improve bioremediation effectiveness. iosrjournals.orgiastate.edu
Here is a table summarizing some research findings on this compound biodegradation:
| Microorganism | Environment/Conditions | Degradation Efficiency (%) | Reference |
| Fusarium sp., F092 | Saline conditions | ~56-78 (Crude oil-C) | researchgate.netscialert.net |
| Bacillus spp. | Petroleum contaminated soil, MSM/MMSM medium, 30°C, 27 days | 62.11 | researchgate.net |
| Microbial community | Shake flask, mineral salt medium, 37°C, 24 days, 2% contaminant | 74.1 (for C18) | iosrjournals.org |
GC-MS analysis is a common technique used to identify this compound metabolites during biodegradation studies, helping to elucidate the degradation pathways. researchgate.netscialert.net
Pheromones and Biological Signaling
While this compound itself is not typically classified as a pheromone, it has been observed in the context of biological signaling research, particularly in studies involving insect pheromones. In some instances, this compound is used as an internal standard in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amounts of actual pheromone compounds. nih.govbioone.org
For example, in studies investigating the pheromone dynamics of spiders, this compound has been used as an internal standard to measure the quantity of spider pheromones like trimethyl methylcitrate in samples. nih.govbioone.org This application is technical, aiding in the accurate measurement of signaling molecules, rather than indicating a direct role of this compound as a pheromone or signaling molecule itself.
Q & A
Q. How is the solubility of octadecane in water experimentally determined, and what are the key challenges?
Solubility is quantified using gas chromatography (GC) with methods like the modified US EPA Method 8015, which separates this compound from complex mixtures . Challenges include its extreme hydrophobicity (practically insoluble in water) and the need for rigorous error assessment due to low detectable concentrations. Critical evaluations of existing data (e.g., Table 1 in ) highlight inconsistencies arising from variations in temperature, pressure, and analytical techniques .
Q. What methodological steps are required to calculate the molar mass of this compound?
The molar mass of C₁₈H₃₈ is calculated by summing the atomic weights of its constituents:
Q. Which analytical techniques are optimal for separating this compound from other alkanes in mixtures?
Fast GC analysis using columns like SLB®-5ms (20 m × 0.18 mm I.D., 0.18 µm) effectively resolves this compound from homologs (e.g., hexadecane, eicosane) in diesel-range organics. This method leverages differences in boiling points and polarity, with retention times calibrated against certified standards .
Q. How are critical temperatures and densities of this compound determined experimentally?
Critical properties are measured using high-pressure fluid phase equilibria setups. For example, Anselme et al. (1990) derived critical temperatures (Tₐ) and densities (ρₐ) through precision manometry and pycnometry, comparing results with theoretical models (e.g., Ruzicka and Majer’s enthalpy of vaporization data) .
Advanced Research Questions
Q. What are the dominant fragmentation pathways of this compound under vacuum ultraviolet (VUV) photoionization?
VUV photofragmentation produces radical ions (CₙH₂ₙ₋₁⁺, n=5–10) via direct C–C bond cleavage and alkene ions (CₙH₂ₙ⁺, n=5–10) through β-hydrogen migration. Transition state analysis (e.g., TS6 in ) reveals energy barriers (~10.58–10.82 eV) for H-shift processes, validated by density functional theory (DFT) calculations .
Q. How can discrepancies in reported solubility data for this compound in water be resolved?
Discrepancies arise from methodological variations (e.g., static vs. dynamic solubility assays). A systematic approach involves:
Q. What experimental and theoretical methods are used to determine the ionization energy (IE) of this compound?
IE is measured via photoionization efficiency (PIE) spectra, yielding 9.54 ± 0.05 eV experimentally. Theoretical calculations (B3P86/6-311++G(d,p)) align closely (9.46 eV), with thermal tail effects from laser heating accounted for in data interpretation .
Q. How do phase behavior studies of this compound inform its role in lipid oxidation models?
this compound’s solid-liquid phase transitions are critical in emulsion studies (e.g., iron-promoted oxidation of methyl linolenate). Differential scanning calorimetry (DSC) and near-infrared spectroscopy track lipid physical states, correlating with oxidative stability .
Q. What mechanistic insights do transition state (TS) analyses provide about this compound fragmentation?
TS geometries (e.g., C9–H1 bond elongation from 1.096 Å to 1.233 Å in TS6) reveal β-H shift kinetics. Rate-determining steps are identified via AE comparisons: alkene ion formation is less kinetically favorable than radical ion generation due to TS complexity .
Q. How can this compound’s thermodynamic properties be applied to petroleum research?
Its fragmentation patterns under VUV simulate hydrocarbon cracking in petroleum processing. Coupling IRLD/VUV photoionization mass spectrometry (PIMS) with DFT provides predictive models for alkane degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
